

# 2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-(Allylsulfonyl)-4-methylpyridine

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **2-(Allylsulfonyl)-4-methylpyridine**, a functionalized pyridine derivative. While dedicated research on this specific molecule is limited, this document consolidates available information on its chemical properties, primary synthetic applications, and potential biological relevance based on the activities of the broader class of 2-sulfonylpyridines.

## Chemical and Physical Properties

**2-(Allylsulfonyl)-4-methylpyridine**, also known as 4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine, is a solid at room temperature.<sup>[1]</sup> It is classified as a heterocyclic building block and is utilized in catalysis and inorganic chemistry, particularly in cross-coupling reactions.<sup>[1]</sup>

Property	Value	Source
CAS Number	2249891-89-0	[2]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub> S	[2]
Molecular Weight	197.25 g/mol	[2]
Physical State	White to Yellow powder to crystal	[2]
Purity	>98.0% (HPLC)	[2]
Synonyms	4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine	[1]

## Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of **2-(Allylsulfonyl)-4-methylpyridine** is as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. These reagents serve as stable precursors to pyridine sulfinates, which react with aryl halides to form 2-pyridylarenes.[3] The allylsulfonyl group offers greater stability compared to pyridine sulfinates under various synthetic conditions.[3]

### Representative Experimental Protocol:

The following is a representative protocol for a palladium-catalyzed cross-coupling reaction using an analogous 2-(allylsulfonyl)pyridine derivative, which can be adapted for **2-(Allylsulfonyl)-4-methylpyridine**.[3]

Reaction: Cross-coupling of 2-(Allylsulfonyl)-5-methylpyridine with 4-bromoanisole.

Materials:

- 2-(Allylsulfonyl)-5-methylpyridine (1.5 equiv.)
- 4-Bromoanisole (1.0 equiv.)

- Palladium(II) acetate (5 mol%)
- PtBu<sub>2</sub>Me·HBF<sub>4</sub> (10 mol%)
- Cesium carbonate (2.0 equiv.)
- N,N-Dimethylformamide (DMF)

#### Procedure:

- To a pressure-resistant test tube, add 2-(allylsulfonyl)-5-methylpyridine, palladium(II) acetate, PtBu<sub>2</sub>Me·HBF<sub>4</sub>, and cesium carbonate.
- Purge the test tube with nitrogen.
- Add DMF and 4-bromoanisole to the mixture at room temperature.
- Stir the resulting mixture at 150 °C for 17 hours.
- After cooling to room temperature, quench the reaction with water.
- Extract the organic layer with diethyl ether.
- Dry the combined organic layers with Na<sub>2</sub>SO<sub>4</sub> and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the 2-pyridylarene product.<sup>[3]</sup>

## Potential Biological Activity: Cysteine-Reactive Electrophiles

While there is no direct biological data for **2-(Allylsulfonyl)-4-methylpyridine**, the broader class of 2-sulfonylpyridines has been identified as tunable, cysteine-reactive electrophiles with potential applications as chemical probes and drugs.<sup>[4][5][6][7]</sup>

## Mechanism of Action:

2-Sulfonylpyridines react with biological thiols, such as the cysteine residues in proteins, via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) mechanism.<sup>[4][5][6]</sup> This reaction involves the attack of a thiolate nucleophile on the electron-deficient pyridine ring, leading to the displacement of the sulfonyl group and the formation of a covalent bond between the protein and the pyridine moiety.<sup>[4]</sup>

The reactivity of the 2-sulfonylpyridine can be tuned by modifying the substituents on the pyridine ring.<sup>[4][6]</sup> This tunability allows for the development of selective covalent modifiers of proteins. For instance, this approach has led to the discovery of a selective covalent modifier of adenosine deaminase (ADA) that targets a cysteine residue distal to the active site, resulting in the attenuation of its enzymatic activity and the inhibition of lymphocytic cell proliferation.<sup>[4][5][6]</sup>

The general mechanism for the reaction of a 2-sulfonylpyridine with a cysteine residue is depicted below:

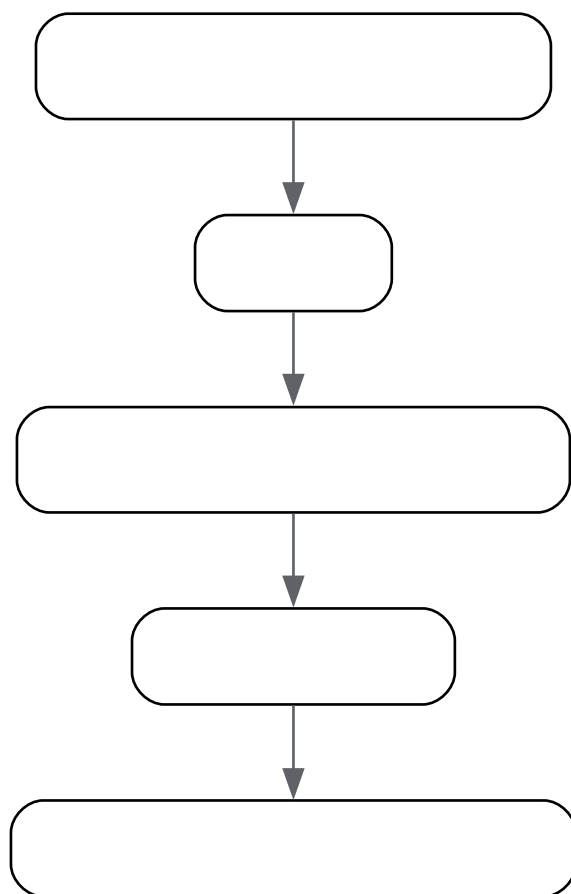
Figure 1. General mechanism of cysteine modification by a 2-sulfonylpyridine.

This reactivity profile suggests that **2-(Allylsulfonyl)-4-methylpyridine** could potentially act as a covalent modifier of proteins containing reactive cysteine residues, a hypothesis that warrants further investigation.

## Probable Synthetic Routes

While a specific synthesis for **2-(Allylsulfonyl)-4-methylpyridine** is not detailed in the available literature, general methods for the synthesis of sulfonylpyridines can be considered. A common approach involves the oxidation of the corresponding sulfide or sulfoxide. Alternatively, the reaction of a pyridine sulfonyl chloride with a suitable nucleophile can be employed. The synthesis of pyridine-2-sulfonyl chloride itself can be achieved from 2,2'-dipyridyl disulfide.<sup>[8]</sup>

The workflow for a plausible synthetic approach is outlined below:



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Figure 2. A plausible synthetic workflow for **2-(Allylsulfonyl)-4-methylpyridine**.

## Conclusion

**2-(Allylsulfonyl)-4-methylpyridine** is a valuable reagent in organic synthesis, particularly for the construction of 2-arylpyridine motifs through palladium-catalyzed cross-coupling reactions. While its biological activity has not been directly explored, the established reactivity of the 2-sulfonylpyridine class as cysteine-reactive electrophiles suggests a potential for this compound in chemical biology and drug discovery. Further research is warranted to fully elucidate its synthetic utility and biological potential.

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- To cite this document: BenchChem. [2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028573#2-allylsulfonyl-4-methylpyridine-literature-review]

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